Pentachloro(chloromethyl)benzene

Description

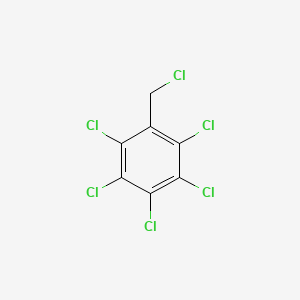

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl6/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULBFSSEZXLFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175623 | |

| Record name | Benzene, pentachloro(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-78-9 | |

| Record name | Benzene, pentachloro(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC85645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, pentachloro(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Theoretical Modeling

Elucidation of Molecular Conformation and Isomerism

The molecular structure of pentachloro(chloromethyl)benzene consists of a planar pentachlorophenyl ring bonded to a chloromethyl (-CH₂Cl) substituent. The primary point of conformational variability arises from the rotation around the single bond connecting the chloromethyl carbon to the benzene (B151609) ring. This rotation can lead to different spatial arrangements of the chloromethyl group relative to the plane of the aromatic ring, resulting in various rotamers (rotational isomers).

The steric hindrance imposed by the two adjacent chlorine atoms on the benzene ring likely influences the preferred rotational conformation. It is expected that the molecule adopts a conformation that minimizes steric strain between the C-H and C-Cl bonds of the chloromethyl group and the ortho-chlorine substituents on the ring. However, without specific experimental data from techniques like variable-temperature NMR or X-ray crystallography, the precise dihedral angles and the energy barrier to rotation remain subjects for theoretical investigation.

Spectroscopic Signatures for Mechanistic and Purity Assessments

Spectroscopic methods are indispensable for confirming the identity, purity, and structural details of this compound. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is a powerful tool for mapping the connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide key data.

¹H NMR: The proton NMR spectrum is predicted to be relatively simple. The two protons of the chloromethyl group are chemically equivalent and would theoretically produce a single resonance (a singlet). The chemical shift of this peak would be expected in the region typical for benzylic protons attached to an electron-withdrawing group, likely between 4.5 and 5.0 ppm.

¹³C NMR: The carbon NMR spectrum would be more complex, showing distinct signals for each of the seven carbon atoms due to the molecule's asymmetry. One signal would correspond to the chloromethyl carbon, while the other six would represent the carbon atoms of the pentachlorinated ring. The chemical shifts would be influenced by the presence of the chlorine substituents and the chloromethyl group.

Predicted NMR Data for this compound Note: These are estimated values based on general principles, as specific experimental spectra are not widely available in the literature.

| Nucleus | Predicted Chemical Shift (ppm) | Signal Type | Assignment |

|---|---|---|---|

| ¹H | ~4.7 | Singlet | -CH₂Cl |

| ¹³C | ~45 | Singlet | -CH₂Cl |

| ~130-140 | Multiple Singlets | Aromatic Carbons (C₆Cl₅) |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure. The presence of six chlorine atoms gives this compound a highly characteristic isotopic pattern, as chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

The mass spectrum would show a molecular ion peak (M⁺) cluster where the relative intensities of the isotopic peaks (M, M+2, M+4, etc.) are determined by the statistical distribution of the six chlorine atoms. The most intense peak in this cluster would not necessarily correspond to the ion containing only ³⁵Cl.

Common fragmentation pathways in electron ionization (EI) MS would likely involve the loss of a chlorine radical (∙Cl) or the cleavage of the chloromethyl group (∙CH₂Cl), leading to significant fragment ions.

Theoretical Isotopic Data for the Molecular Ion of this compound (C₇H₂Cl₆)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂Cl₆ |

| Average Mass | 298.79 g/mol chemicalbook.com |

| Monoisotopic Mass | 295.828766 g/mol chemicalbook.com |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would provide precise measurements of bond lengths, bond angles, and the molecule's conformation. scribd.com While no publicly accessible crystal structure for this specific compound is available, data from related structures like hexachlorobenzene (B1673134) show that the chlorinated benzene ring is planar. scribd.com

A crystallographic study would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding (C-Cl···Cl) or other van der Waals forces, which govern the material's bulk properties.

Expected Bond Parameters from X-ray Crystallography (based on similar structures)

| Bond | Expected Length (Å) |

|---|---|

| C-C (aromatic) | ~1.39 - 1.40 |

| C-Cl (aromatic) | ~1.72 |

| C-C (benzylic) | ~1.51 |

| C-Cl (aliphatic) | ~1.77 |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are excellent for identifying functional groups.

For this compound, key vibrational modes would include:

C-Cl Stretching: Strong absorptions are expected in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Aromatic C-C Stretching: Bands in the 1300-1500 cm⁻¹ region are characteristic of the benzene ring.

C-H Bending and Stretching: Vibrations from the -CH₂Cl group would appear around 1450 cm⁻¹ (scissoring) and 2950-3050 cm⁻¹ (stretching).

Raman spectroscopy would complement FTIR, particularly for the symmetric vibrations of the substituted benzene ring. Studies on similar molecules like hexachlorobenzene show characteristic ring breathing modes that are strong in the Raman spectrum. nist.gov

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| C-H Stretch (aliphatic) | 2950 - 3050 | Medium (IR), Weak (Raman) |

| C-C Stretch (aromatic) | 1300 - 1500 | Medium-Strong (IR & Raman) |

| C-H Bend (aliphatic) | 1400 - 1470 | Medium (IR) |

| C-Cl Stretch | 600 - 800 | Strong (IR), Medium-Strong (Raman) |

Computational Chemistry Approaches to Structure and Stability

Theoretical modeling, particularly using quantum chemistry methods like Density Functional Theory (DFT), provides deep insights into molecular structure, stability, and properties. epa.gov For a molecule like this compound, where experimental data may be scarce, computational approaches are invaluable.

A typical computational study would involve:

Geometry Optimization: Calculating the lowest-energy conformation of the molecule, confirming bond lengths, bond angles, and the rotational orientation of the chloromethyl group.

Frequency Calculations: Predicting the vibrational (IR and Raman) spectra to aid in the interpretation of experimental data and confirm the optimized geometry corresponds to a stable minimum. epa.gov

Electronic Structure Analysis: Generating molecular orbital diagrams (e.g., HOMO/LUMO) and electrostatic potential maps to understand the molecule's reactivity and intermolecular interaction sites.

NMR Chemical Shift Prediction: Calculating theoretical NMR spectra that can be compared with experimental results for signal assignment.

Such studies on related chlorinated benzenes have been instrumental in understanding their chemical behavior and spectroscopic properties. A computational analysis of this compound would similarly illuminate its fundamental molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the molecular geometry and electronic properties of organic molecules by approximating the complex many-electron wavefunction with the simpler, spatially dependent electron density.

For this compound, DFT calculations would be employed to predict its equilibrium geometry in the gas phase. The calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The presence of five electron-withdrawing chlorine atoms on the benzene ring significantly influences the geometry compared to unsubstituted benzene. The C-Cl bond lengths are expected to be in the typical range for chlorinated aromatic compounds. The C-C bonds within the aromatic ring may show slight variations from the perfect hexagonal symmetry of benzene due to the differing electronic effects of the five chlorine atoms and the one chloromethyl group.

The electronic structure analysis via DFT would include the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic properties. The significant electronegativity of the chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to benzene.

Table 1: Predicted Molecular Geometry Parameters for this compound based on DFT Calculations of Related Compounds

| Parameter | Predicted Value Range | Commentary |

| C-Cl Bond Length | 1.73 - 1.75 Å | Typical for aromatic C-Cl bonds. |

| Ring C-C Bond Length | 1.39 - 1.41 Å | Slight distortion from benzene's 1.39 Å due to substituents. |

| C-C (ring-CH2Cl) Bond Length | 1.50 - 1.52 Å | Standard single bond length between an sp2 and sp3 carbon. |

| C-H (in CH2Cl) Bond Length | 1.09 - 1.11 Å | Typical for an sp3 C-H bond. |

| C-Cl (in CH2Cl) Bond Length | 1.77 - 1.80 Å | Typical for an sp3 C-Cl bond. |

| Ring C-C-C Angle | ~120° | Minor deviations from 120° are expected. |

| Cl-C-C Angle | 119 - 121° | Angles will adjust to minimize steric hindrance. |

Note: This table is illustrative, providing expected values based on DFT studies of similar molecules, such as polychlorinated benzenes and toluenes. Precise values would require a specific DFT calculation for this compound.

Ab Initio Calculations for Thermochemical Properties and Reaction Energetics

Ab initio (Latin for "from the beginning") quantum chemistry methods are based on first principles, solving the Schrödinger equation without using experimental data for parameterization. These methods, while often computationally intensive, can provide highly accurate thermochemical data.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would be used to determine key thermochemical properties. These include the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and heat capacity (Cp). Such data is fundamental for understanding the molecule's stability and its behavior in chemical processes.

Furthermore, these methods are invaluable for exploring reaction energetics. nih.gov For instance, the energy required to break the C-Cl bond in the chloromethyl group (bond dissociation energy) could be calculated to predict its reactivity in nucleophilic substitution reactions. Similarly, the energetics of potential decomposition pathways under thermal stress could be modeled, identifying the most likely initial steps and reaction intermediates. nist.gov

Table 2: Illustrative Thermochemical Data from Ab Initio Calculations

| Property | Description | Predicted Significance for this compound |

| Enthalpy of Formation (ΔH°f) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Expected to be negative (exothermic formation), but less so than simpler chlorobenzenes due to steric strain. |

| Gibbs Free Energy of Formation (ΔG°f) | The energy associated with a chemical reaction that can be used to do work. | A positive value would indicate the compound is thermodynamically unstable relative to its elements. |

| Bond Dissociation Energy (BDE) | The energy required to homolytically cleave a specific bond. | The BDE of the benzylic C-Cl bond is expected to be lower than the aromatic C-Cl bonds, making it a more likely site for reaction. |

Note: The values in this table are qualitative predictions. Accurate quantitative data would necessitate specific, high-level ab initio calculations.

Molecular Dynamics Simulations of Intermolecular Interactions and Phase Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD can predict macroscopic properties from the bottom up, providing a dynamic picture of molecular behavior.

For this compound, MD simulations would be instrumental in understanding its intermolecular interactions and phase behavior. A force field—a set of parameters describing the potential energy of the system—would be developed or adapted for the molecule. Simulations of a large ensemble of molecules could then predict properties like density, boiling point, and melting point.

The simulations would reveal how molecules of this compound pack in the solid state and how they interact in the liquid phase. The dominant intermolecular forces would likely be van der Waals interactions and dipole-dipole interactions arising from the polar C-Cl bonds. The simulation could explore how the bulky chlorine atoms and the flexible chloromethyl group affect molecular packing and mobility. By running simulations at different temperatures and pressures, a phase diagram could be constructed, showing the conditions for solid, liquid, and gas phases. chemrxiv.org

Quantum Chemical Calculations for Charge Distribution and Reactivity Prediction

Quantum chemical calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to its reactivity. researchgate.netmdpi.com Methods like Natural Bond Orbital (NBO) analysis or simple Mulliken population analysis can be used to assign partial atomic charges.

In this compound, the five chlorine atoms on the ring and the chlorine on the methyl group are highly electronegative. Quantum chemical calculations would quantify their strong electron-withdrawing effect, leading to a significant positive partial charge on the carbon atoms they are bonded to and an electron-deficient aromatic ring. The distribution of these partial charges is not uniform and dictates the molecule's electrostatic potential surface, highlighting regions susceptible to nucleophilic or electrophilic attack.

This charge distribution data, combined with analysis of the frontier molecular orbitals (HOMO and LUMO), allows for robust reactivity prediction. researchgate.net

Electrophilic Attack: The electron-deficient aromatic ring would be highly deactivated towards electrophilic substitution.

Nucleophilic Attack: The carbon atom of the chloromethyl group (the benzylic carbon) is expected to carry a significant positive partial charge, making it a prime target for nucleophiles. The aromatic carbons bonded to chlorine are also potential sites for nucleophilic aromatic substitution, although this typically requires harsh conditions.

Calculations can model the transition states of potential reactions, allowing for the determination of activation energies and reaction rates, thereby predicting the most favorable reaction pathways. nih.gov

Synthetic Methodologies and Precursor Chemistry

Conversion of Related Chlorinated Aromatic Precursors

Perhaps the most straightforward synthetic route to pentachloro(chloromethyl)benzene is the conversion of a closely related precursor. The ideal starting material for this approach is pentachlorotoluene (also known as 1,2,3,4,5-pentachloro-6-methylbenzene). nih.gov

This synthesis involves the selective chlorination of the methyl group of pentachlorotoluene. By using conditions that promote free-radical reactions (UV light or a radical initiator) and avoiding Lewis acid catalysts, the reaction can be directed exclusively to the side chain. stackexchange.comquora.com One of the hydrogen atoms of the methyl group is substituted by a chlorine atom to yield this compound. This method is highly specific and avoids the formation of unwanted ring-chlorinated isomers.

Optimization of Reaction Conditions, Selectivity, and Yields

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction parameters to maximize yield and selectivity while minimizing byproducts.

Catalyst and Reagent Concentration: In chloromethylation reactions, the concentration of the catalyst and co-reagents is critical. For example, in systems using sulfuric acid as a co-catalyst, increasing its concentration can enhance the reaction rate up to an optimal point, after which yields may decrease. researchgate.net Similarly, the volume ratio of solvents like acetic acid can be adjusted to improve the solubility of reagents like paraformaldehyde, thereby increasing conversion rates. researchgate.net

Temperature and Reaction Time: Temperature control is crucial for selectivity. In the chlorination of toluene (B28343) derivatives, lower temperatures favor ring substitution, while higher temperatures promote side-chain substitution. stackexchange.com Reaction time must also be optimized; insufficient time leads to incomplete conversion, while excessive time can result in the formation of undesirable polychlorinated side-chain products, such as pentachloro(dichloromethyl)benzene or pentachloro(trichloromethyl)benzene. quora.com

Agitation: In multiphase systems, such as those employing phase-transfer catalysis, vigorous agitation (e.g., stirring at 1500 rpm) is necessary to maximize the interfacial area between the phases, which enhances reaction rates. phasetransfercatalysis.com

Interactive Table: Optimization of Reaction Parameters in Chloromethylation

| Parameter | Condition Variation | Observed Effect |

|---|---|---|

| Sulfuric Acid Concentration | Increase from low to 50% | Enhanced catalytic activity and conversion |

| Sulfuric Acid Concentration | Increase beyond 50% | Decreased conversion rate |

| Acetic Acid Volume Ratio | Increase to an optimal ratio | Enhanced solubility of paraformaldehyde, leading to higher conversion |

| Phase-Transfer Catalyst | Use of PEG-800 vs. lower MW PEGs | Higher conversion and yield |

| Reaction Temperature | High Temperature / UV Light | Favors side-chain (benzylic) chlorination |

| Reaction Temperature | Low Temperature with Lewis Acid | Favors aromatic ring chlorination |

Mechanistic Studies of Reactivity and Transformation

Electrophilic Aromatic Substitution (if applicable under specific conditions, e.g., dearomatization)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its activated derivatives. msu.edu However, this reaction is considered highly improbable for pentachloro(chloromethyl)benzene under standard conditions. The aromatic ring is severely deactivated by the strong inductive electron-withdrawing effects of the five chlorine substituents. msu.edumsu.edu These substituents make the ring extremely electron-poor, and therefore not nucleophilic enough to attack common electrophiles used in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. msu.edumsu.edumasterorganicchemistry.com Any electrophilic attack would require exceptionally harsh conditions that would likely lead to the degradation of the molecule rather than controlled substitution.

Radical Reactions and Their Propagation

This compound can undergo free-radical substitution at the chloromethyl side chain, analogous to the photochemical chlorination of methylbenzene (toluene). chemguide.co.uklibretexts.org This type of reaction is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of a halogen molecule like chlorine (Cl₂). libretexts.org

The mechanism proceeds via a chain reaction involving three distinct stages: initiation, propagation, and termination. chemguide.co.uklibretexts.org

Initiation: UV light provides the energy to break the Cl-Cl bond, generating two highly reactive chlorine radicals. libretexts.org Cl₂ + UV light → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from the chloromethyl group, forming a stable benzylic radical and hydrogen chloride. This benzylic radical then reacts with another chlorine molecule to yield the product, pentachloro(dichloromethyl)benzene, and a new chlorine radical, which continues the chain. shout.education C₆Cl₅CH₂Cl + Cl• → C₆Cl₅CHCl• + HCl C₆Cl₅CHCl• + Cl₂ → C₆Cl₅CHCl₂ + Cl•

Termination: The chain reaction ceases when two radicals combine, removing the reactive species from the system. libretexts.org Cl• + Cl• → Cl₂ C₆Cl₅CHCl• + Cl• → C₆Cl₅CHCl₂ 2 C₆Cl₅CHCl• → C₆Cl₅CHCl-CHClC₆Cl₅

This process can potentially continue to replace the remaining hydrogen, leading to the formation of pentachloro(trichloromethyl)benzene. shout.education

| Stage | Description | Example Reaction |

| Initiation | Creation of radical species by homolytic cleavage, typically using UV light. libretexts.org | Cl₂ → 2 Cl• |

| Propagation | A two-step cycle where a radical is consumed and another is generated, continuing the chain. chemguide.co.ukshout.education | C₆Cl₅CH₂Cl + Cl• → C₆Cl₅CHCl• + HClC₆Cl₅CHCl• + Cl₂ → C₆Cl₅CHCl₂ + Cl• |

| Termination | Consumption of radicals without the generation of new ones, ending the chain reaction. libretexts.org | Cl• + C₆Cl₅CHCl• → C₆Cl₅CHCl₂ |

This table outlines the key stages of the free-radical chlorination of the side chain of this compound.

Oxidation and Reduction Pathways

The chloromethyl group of this compound is susceptible to both oxidation and reduction.

Oxidation: The benzylic hydrogens in the chloromethyl group are activated towards oxidation. libretexts.org Strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by acidification, can oxidize the side chain completely to a carboxylic acid. libretexts.orgyoutube.com This reaction would convert this compound into pentachlorobenzoic acid. The presence of at least one benzylic hydrogen is a requirement for this reaction to proceed. libretexts.org

C₆Cl₅CH₂Cl + [O] → C₆Cl₅COOH

Reduction: The chloromethyl group can also be reduced. Catalytic hydrogenation (H₂ with a catalyst like Pd or Pt) is a common method for reducing benzylic halides to the corresponding methyl group. This process would convert this compound into pentachlorotoluene. Other reducing agents used for benzylic halides may also be effective.

C₆Cl₅CH₂Cl + [H] → C₆Cl₅CH₃ + HCl

Computational Probing of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not widely documented in the searched literature, computational chemistry provides powerful tools for such investigations. Methods like Density Functional Theory (DFT) are routinely used to model reaction pathways and elucidate complex mechanisms.

For this compound, computational studies could provide significant insights:

Nucleophilic Substitution: Calculations could determine the transition state structure and activation energy for the SN2 reaction with various nucleophiles. This would allow for a quantitative comparison of reactivity and help understand the balance between the electronic activation from the ring's chlorine atoms and the steric hindrance they impose.

Radical Reactions: The C-H bond dissociation energy (BDE) of the chloromethyl group could be calculated to predict the facility of hydrogen abstraction in radical reactions. The stability of the resulting C₆Cl₅CHCl• radical could also be assessed.

Electronic Properties: The molecular electrostatic potential (MEP) map could be generated to visualize the electron-rich and electron-poor regions of the molecule, confirming the electrophilic nature of the benzylic carbon and the deactivated status of the aromatic ring.

Such theoretical investigations would complement experimental findings and provide a deeper, molecular-level understanding of the compound's reactivity.

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis for reactions involving this compound focuses on identifying the highest energy point along the reaction coordinate, which determines the rate of the reaction. For processes such as nucleophilic substitution at the benzylic carbon, the structure and stability of the transition state are of paramount importance.

Although specific transition state analysis for this compound is not extensively documented in publicly available literature, insights can be drawn from studies on substituted benzyl (B1604629) chlorides. The solvolysis of benzyl chlorides, for instance, has been a subject of detailed mechanistic investigation. These reactions can proceed through a spectrum of mechanisms, from a fully developed carbocation intermediate (SN1) to a concerted displacement (SN2). The highly electron-withdrawing nature of the five chlorine atoms on the benzene ring in this compound would significantly destabilize any developing positive charge on the benzylic carbon. This destabilization would raise the energy of an SN1-like transition state, making a concerted SN2 mechanism more probable for nucleophilic substitution reactions.

In a hypothetical SN2 reaction, the transition state would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the carbon-chlorine bond. The geometry at the benzylic carbon would be trigonal bipyramidal. The π-system of the pentachlorobenzene (B41901) ring can still offer some stabilization to this transition state. chemtube3d.com

Reaction coordinate mapping for such a reaction would illustrate the energy profile as the nucleophile approaches and the leaving group departs. For a concerted SN2 reaction, the reaction coordinate would show a single energy maximum corresponding to the transition state. In contrast, a hypothetical SN1 pathway would feature two transition states, one for the formation of the carbocation intermediate and another for its capture by the nucleophile, with the carbocation itself residing in an energy minimum between them. Given the electronic properties of the pentachlorophenyl group, the barrier for the SN1 pathway is expected to be substantially higher than for the SN2 pathway.

Studies on the solvolysis of other substituted benzyl chlorides have utilized Hammett relationships to correlate reaction rates with the electronic effects of the substituents. nih.gov These studies show that electron-withdrawing groups slow down reactions that proceed through carbocationic intermediates. nih.gov The cumulative effect of five chlorine atoms would result in a very large, positive Hammett value, indicating extreme deactivation towards SN1-type reactivity.

Table 1: Predicted Influence of Substituents on the Solvolysis of Benzyl Chlorides

| Substituent on Benzene Ring | Predicted Effect on SN1 Rate | Predicted Dominant Mechanism | Rationale |

| Electron-donating (e.g., -OCH₃) | Accelerates | SN1 or borderline | Stabilizes the benzylic carbocation intermediate. |

| No substituent (-H) | Intermediate | Borderline | Serves as a reference point. |

| Electron-withdrawing (e.g., -NO₂) | Decelerates | SN2 | Destabilizes the benzylic carbocation intermediate. |

| Pentachloro (-Cl₅) | Strongly Decelerates | SN2 | The five chlorine atoms are powerfully electron-withdrawing, strongly destabilizing a carbocation and favoring a concerted pathway. |

Elucidation of Intermediates and Reaction Pathways

The elucidation of intermediates and reaction pathways for this compound depends on the reaction conditions. Two primary types of reactivity can be considered: reactions at the chloromethyl group and reactions involving the aromatic ring.

Reactions at the Chloromethyl Group:

The formation of this compound itself likely proceeds from the chlorination of pentachlorotoluene. This reaction, particularly when initiated by UV light, follows a free-radical chain mechanism. libretexts.orgchemguide.co.uk

The key steps in this pathway are:

Initiation: UV light promotes the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). libretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of pentachlorotoluene, forming a pentachlorobenzyl radical and hydrogen chloride (HCl). This pentachlorobenzyl radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain. shout.education

Termination: The reaction ceases when two radicals combine. This could involve the combination of two chlorine radicals, two pentachlorobenzyl radicals, or a chlorine radical and a pentachlorobenzyl radical. libretexts.org

The primary intermediate in this pathway is the pentachlorobenzyl radical . Its stability is a crucial factor in the reaction's feasibility.

For subsequent reactions of this compound, such as nucleophilic substitution, the nature of the intermediates depends on the mechanism. As discussed, an SN1 mechanism would involve a highly unstable pentachlorobenzyl carbocation . The formation of such an intermediate is energetically unfavorable due to the strong inductive and field effects of the five chlorine substituents. Therefore, reaction pathways that avoid this intermediate are more likely.

Reactions involving the Aromatic Ring:

Further electrophilic substitution on the pentachlorinated ring of this compound is exceedingly difficult. The five chlorine atoms are deactivating and direct incoming electrophiles to the remaining unsubstituted position. However, the high degree of chlorination makes the ring very electron-poor and resistant to attack by most electrophiles.

Computational studies on the decomposition of related polychlorinated compounds, such as dichlorotoluene (DCT), using methods like reactive molecular dynamics (MD) and density functional theory (DFT), have shown that under thermal stress, the primary decomposition pathway involves the homolytic cleavage of the C-Cl bonds. nih.govacs.orgfigshare.comresearchgate.net This suggests that at high temperatures, the intermediates would be various chlorinated radical species. The decomposition rate and the distribution of products are sensitive to the temperature and the positions of the chlorine atoms. nih.govresearchgate.netacs.org

Table 2: Potential Intermediates in the Reactions of this compound

| Reaction Type | Key Intermediate(s) | Stability | Evidence/Rationale |

| Free-Radical Chlorination (Formation) | Pentachlorobenzyl radical | Moderately stable | Stabilized by resonance with the aromatic ring; analogous to benzyl radical formation. shout.education |

| Nucleophilic Substitution (SN1 Pathway) | Pentachlorobenzyl carbocation | Highly unstable | Strongly destabilized by the electron-withdrawing pentachlorophenyl group. nih.gov |

| Nucleophilic Substitution (SN2 Pathway) | Trigonal bipyramidal transition state | High energy, but lower than SN1 | Avoids the formation of a full carbocation. chemtube3d.com |

| High-Temperature Decomposition | Chlorinated radicals | Reactive | Inferred from computational studies on related polychlorinated aromatics which show C-Cl bond homolysis. nih.govacs.org |

Derivatization and Functionalization Strategies

Synthesis of Novel Chloromethyl-Substituted Benzene (B151609) Analogues

The chloromethyl group in pentachloro(chloromethyl)benzene is a key site for nucleophilic substitution reactions, allowing for the synthesis of a diverse range of functionalized benzene analogues. The general principle involves the displacement of the chloride ion by various nucleophiles.

Reactions with amines, such as primary and secondary amines, lead to the formation of the corresponding N-substituted pentachlorobenzylamines. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct chemguide.co.ukyoutube.com. The kinetics of such reactions with benzyl (B1604629) halides are influenced by the basicity and nucleophilicity of the amine, as well as by solvent effects ias.ac.in.

Similarly, alkoxides and phenoxides can react with this compound to yield pentachlorobenzyl ethers. The conversion of benzyl chlorides to benzyl alcohols and subsequently to ethers can be achieved under hydrolytic conditions, often catalyzed by a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases researchgate.net. The reaction of alcohols with related acyl chlorides, another class of chlorinated benzene derivatives, to form esters is also a well-established transformation libretexts.org.

The table below summarizes some general reactions for the derivatization of the chloromethyl group, which are applicable to this compound.

| Nucleophile | Reagent Example | Product Type | General Reaction |

| Amine | R-NH₂ | N-Substituted Pentachlorobenzylamine | C₆Cl₅CH₂Cl + 2 R-NH₂ → C₆Cl₅CH₂NH-R + R-NH₃⁺Cl⁻ |

| Alcohol | R-OH | Pentachlorobenzyl Ether | C₆Cl₅CH₂Cl + R-OH + Base → C₆Cl₅CH₂OR + Base·HCl |

| Thiol | R-SH | Pentachlorobenzyl Thioether | C₆Cl₅CH₂Cl + R-SH + Base → C₆Cl₅CH₂SR + Base·HCl |

| Cyanide | NaCN | Pentachlorophenylacetonitrile | C₆Cl₅CH₂Cl + NaCN → C₆Cl₅CH₂CN + NaCl |

Note: These are generalized reactions and specific conditions for this compound may vary.

Polymerization Initiators and Monomers (e.g., for polystyrene derivatization)

Chloromethylated aromatic compounds are valuable precursors in polymer chemistry, serving as both initiators and monomers for various polymerization techniques nih.gov. While specific studies on this compound in this context are not widely reported, the reactivity of its chloromethyl group suggests potential applications.

In the realm of polymerization, chloromethylstyrene (a related monomer) is known to be highly reactive due to its vinyl and chloromethyl groups, allowing for the synthesis of functional polymers through various pathways nih.gov. For instance, the chloromethyl group can be modified prior to polymerization, or it can be functionalized after the polymerization of the vinyl group nih.gov.

In the context of expandable polystyrene, initiators are crucial for the suspension polymerization process. Typically, a combination of initiators is used to control the reaction at different temperatures digitellinc.com. Benzoyl peroxide is a common initiator for the initial, lower temperature stage of styrene (B11656) polymerization nih.govdigitellinc.com. While not a direct analogue, the structural features of this compound could potentially be adapted for initiator roles, although this would require dedicated research.

Furthermore, the synthesis of polymers containing a high content of chlorine is of interest for applications such as flame-retardant materials. Research has been conducted on the synthesis of pentachlorophenyl acrylate (B77674) monomers and their subsequent copolymerization to create chlorine-rich foams doi.org. This highlights a strategy where a pentachlorinated aromatic ring is incorporated into a polymer backbone, a concept that could potentially be extended using derivatives of this compound.

Precursors for Fine Chemicals and Advanced Intermediates

This compound serves as a building block for the synthesis of more complex molecules that are valuable as fine chemicals and advanced intermediates in various industries, including pharmaceuticals and agrochemicals. The pentachlorophenyl moiety can be found in certain pesticides, and its derivatives are investigated for their biological activity pops.int.

For instance, the related compound pentachlorobenzene (B41901) has been used as an intermediate in the production of the fungicide quintozene (pentachloronitrobenzene) pops.int. Although modern production methods for quintozene may bypass the use of pentachlorobenzene, this historical application underscores the relevance of polychlorinated benzenes as precursors in the chemical industry .

In pharmaceutical research, chlorinated compounds are integral to a vast number of approved drugs nih.gov. The introduction of chlorine atoms can significantly modify the pharmacokinetic and pharmacodynamic properties of a molecule nih.gov. While direct applications of this compound in drug synthesis are not extensively documented, its potential as a precursor for creating novel, highly chlorinated organic molecules for screening in drug discovery programs is plausible. The related pentachlorobenzoyl chloride has been utilized in the synthesis of bioactive compounds, including derivatives of steroid hormones, showcasing the utility of the pentachlorobenzoyl group in modifying biological activity .

The versatility of the chloromethyl group allows for its conversion into other functional groups, which can then undergo further reactions. For example, oxidation of a benzyl chloride can yield the corresponding benzoic acid wikipedia.org. This transformation opens up another avenue for creating a variety of derivatives.

Heterocyclic Synthesis Utilizing the Chloromethyl Group

The chloromethyl group of this compound is a reactive site that can be utilized in the construction of heterocyclic rings. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science nih.govrsc.org.

Nitrogen Heterocycles: The reaction of benzyl chlorides with primary amines is a fundamental step that can lead to the formation of nitrogen-containing heterocycles. For example, a benzylamine (B48309) derivative can undergo subsequent intramolecular cyclization reactions to form various fused or non-fused ring systems researchgate.net. General methods for the synthesis of nitrogen heterocycles often involve the reaction of a substrate bearing a good leaving group, such as a chloride, with a nitrogen nucleophile organic-chemistry.orgmdpi.com.

Oxygen Heterocycles: The synthesis of oxygen-containing heterocycles can be achieved through various strategies. While direct cyclization involving the chloromethyl group of this compound would require specific reaction partners, its derivatives can be employed. For instance, conversion of the chloromethyl group to a hydroxyl or an aldehyde functionality would provide a precursor for reactions such as intramolecular etherification or condensation reactions to form oxygen heterocycles doi.orgnih.govresearchgate.net.

Sulfur Heterocycles: Similarly, the chloromethyl group can be a precursor for sulfur-containing heterocycles. Reaction with a sulfur nucleophile, such as sodium sulfide (B99878) or a thiol, would yield a pentachlorobenzyl thioether or thiol. These intermediates can then be used in subsequent cyclization reactions to form rings containing sulfur digitellinc.comresearchgate.netresearchgate.netorganic-chemistry.org.

The following table lists some general classes of heterocycles and the potential synthetic approaches from a benzyl chloride-type precursor.

| Heterocycle Class | Potential Precursor from C₆Cl₅CH₂Cl | General Synthetic Approach |

| Nitrogen Heterocycles | Pentachlorobenzylamine | Intramolecular cyclization |

| Oxygen Heterocycles | Pentachlorobenzyl alcohol/aldehyde | Intramolecular etherification/condensation |

| Sulfur Heterocycles | Pentachlorobenzyl thiol | Intramolecular thioetherification |

Note: These are generalized strategies and the synthesis of specific heterocyclic systems from this compound would require tailored reaction conditions and further synthetic steps.

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Building Block for High-Performance Polymers

High-performance polymers are characterized by their exceptional thermal, mechanical, and chemical stability. The incorporation of halogenated aromatic moieties is a common strategy to enhance these properties.

Specialty Poly(arylene ether)s and Related Systems

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. guidechem.com Their synthesis typically involves nucleophilic aromatic substitution reactions between a bisphenol and an activated dihalide. While various fluorinated and chlorinated monomers are employed in the synthesis of specialty poly(arylene ether)s, specific literature detailing the use of pentachloro(chloromethyl)benzene as a primary monomer or a modifying agent in these systems is not prominently available. The reactive chloromethyl group could potentially be used to introduce the pentachlorophenyl moiety as a pendant group on the polymer backbone, which could influence properties like solubility and thermal behavior.

Thermosetting Resins and Curing Agents

Thermosetting resins form rigid, crosslinked polymer networks upon curing. Epoxy resins are a common type of thermoset, and their properties are heavily influenced by the curing agent used. epa.gov The chloromethyl group of this compound could potentially react with functional groups in a resin system, such as amines or phenols, to become incorporated into the crosslinked network. This could enhance the flame retardancy and thermal stability of the resulting thermoset material. However, specific examples of this compound being used as a primary component or curing agent in commercial or research-grade thermosetting resins are not well-documented in the searched literature.

Functional Materials with Tunable Properties

Functional materials are designed to possess specific properties that can be controlled by external stimuli.

Photoactive or Electroactive Materials (if applicable)

The development of photoactive and electroactive materials often involves the incorporation of specific chromophores or redox-active units into a polymer structure. While halogenated aromatic compounds can influence the electronic properties of a molecule, there is no direct evidence found to suggest that this compound is a common precursor for materials with significant photo- or electroactivity. Research in this area tends to focus on conjugated polymer systems or molecules with specific light-absorbing or charge-carrying functionalities, which are not inherent to the structure of this compound.

Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The electron-deficient nature of the pentachlorophenyl ring could potentially lead to interactions with electron-rich aromatic systems, a phenomenon known as π-stacking, which is a key driving force in the formation of some supramolecular structures. However, specific studies detailing the use of this compound as a building block in the design and synthesis of supramolecular assemblies or frameworks are not readily found.

Surface Modification and Grafting Chemistry

The modification of surfaces with polymer chains, known as polymer grafting, is a widely used technique to tailor the surface properties of materials. The two primary methods are "grafting to," where pre-formed polymer chains are attached to a surface, and "grafting from," where polymerization is initiated from a surface-immobilized initiator.

The chloromethyl group in this compound is a classic functional group for initiating certain types of polymerization or for reacting with a surface to act as an anchor for subsequent chemical transformations. For instance, it could be used to attach initiating species for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP) to a surface. This would allow for the "grafting from" of a wide variety of polymer brushes. The pentachlorophenyl group at the initiating site would then be located at the interface between the substrate and the grafted polymer, potentially influencing the properties of the interface. Despite this chemical potential, specific, detailed research findings on the use of this compound for surface modification and grafting chemistry are not prevalent in the searched literature.

Environmental Transformation Pathways and Chemical Fate Mechanistic Perspective

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

In both aquatic and atmospheric environments, Pentachloro(chloromethyl)benzene is susceptible to degradation by sunlight, a process known as photolysis. In the atmosphere, the primary degradation pathway is initiated by reactions with hydroxyl radicals (OH•). These highly reactive radicals can lead to the breakdown of the benzene (B151609) ring and the cleavage of the chloromethyl group.

In aquatic systems, photolytic degradation can occur through direct absorption of light or via indirect photolysis, where other substances in the water absorb light and initiate the degradation of the compound. The breakdown products in both environments can include a series of less chlorinated benzene derivatives and eventually simpler organic compounds.

Abiotic Hydrolysis Kinetics and Products

This compound can undergo abiotic hydrolysis, a chemical reaction with water that occurs without the involvement of microorganisms. The chloromethyl group is the primary site for this reaction. wikipedia.org This process is a nucleophilic substitution reaction where water acts as the nucleophile, leading to the formation of pentachlorobenzyl alcohol and hydrochloric acid. quora.com

Biotransformation Pathways: Chemical Transformations by Microorganisms

Microorganisms play a crucial role in the environmental fate of this compound, primarily through a process called reductive dechlorination. clu-in.org Under anaerobic (oxygen-free) conditions, certain bacteria can remove chlorine atoms from the benzene ring, replacing them with hydrogen atoms. clu-in.org This process is a key step in the breakdown of highly chlorinated compounds.

The sequential removal of chlorine atoms leads to the formation of less chlorinated intermediates, such as tetrachlorobenzenes and trichlorobenzenes. nih.gov The specific isomers formed depend on the microbial populations present and environmental conditions. nih.gov While thermodynamic and electronic properties of the molecule can help predict the dechlorination pathway, enzymatic specificity is also a significant factor. nih.gov Ultimately, this process can lead to the complete detoxification of the compound, converting it to benzene, which can be further mineralized to carbon dioxide and water by other microorganisms. nih.govcdc.gov

Sorption and Desorption Mechanisms in Environmental Matrices

The mobility and bioavailability of this compound in the environment are heavily influenced by its interaction with soil and sediment particles. Due to its low water solubility and high octanol-water partition coefficient, it has a strong tendency to sorb (attach) to organic matter and mineral surfaces in the soil and aquatic sediments. nih.govnih.gov

This sorption occurs through various chemical interactions, including hydrophobic partitioning into organic matter and surface interactions with clay minerals. The strength of this sorption affects its availability for degradation and its potential to leach into groundwater. Desorption, the release of the compound from these particles, is often a slow process, contributing to its long-term persistence in the environment. The pH of the surrounding environment can also significantly affect the sorption and desorption processes. nih.gov For example, studies on the related compound pentachlorophenol (B1679276) have shown that sorption to black carbon is pH-dependent. nih.gov

Interactive Data Table: Environmental Fate Parameters

| Parameter | Description | Value/Information |

| Photolytic Half-life | The time it takes for half of the compound to break down due to light. | Data not available for this compound, but expected to be a significant degradation pathway. |

| Hydrolysis Half-life | The time it takes for half of the compound to react with water. | Influenced by temperature and pH; specific data for this compound is limited. |

| Primary Hydrolysis Product | The main chemical formed when the compound reacts with water. | Pentachlorobenzyl alcohol |

| Primary Biotransformation Pathway | The main way microorganisms break down the compound. | Reductive dechlorination under anaerobic conditions. |

| Key Biotransformation Products | The intermediate chemicals formed during microbial breakdown. | Tetrachlorobenzenes, Trichlorobenzenes |

| Sorption Coefficient (Koc) | A measure of the compound's tendency to bind to organic carbon in soil and sediment. | High, indicating strong sorption. |

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatographic methods are the cornerstone for separating Pentachloro(chloromethyl)benzene from reactants, byproducts, and impurities, enabling precise quantification and qualification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a principal technique for the trace analysis of chlorinated hydrocarbons like this compound due to its high sensitivity and specificity. researchgate.net For research applications, GC-MS allows for the detection and quantification of the compound at very low concentrations, which is essential when studying reaction kinetics or monitoring low-level transformation processes.

The analysis of chlorinated benzenes and related compounds is well-established. oup.comnih.gov Methods typically involve injecting a sample into a heated port where it is volatilized and carried by an inert gas (like helium or hydrogen) through a capillary column. peakscientific.comthermofisher.com The column, often a non-polar type such as one with a DB-XLB phase, separates compounds based on their boiling points and interaction with the stationary phase. nih.gov For highly chlorinated compounds, temperature programming is employed to ensure efficient elution.

The mass spectrometer serves as a highly selective detector. Operating in selected ion monitoring (SIM) mode, the instrument can be set to detect specific ions characteristic of this compound's mass spectrum, significantly enhancing sensitivity and reducing background noise. oup.com For even greater selectivity and to overcome complex matrix interference, tandem mass spectrometry (GC-MS/MS) can be utilized. thermofisher.comnih.gov This technique involves selecting a parent ion and then fragmenting it to monitor a specific daughter ion, a process known as multiple reaction monitoring (MRM). peakscientific.com

Table 1: Illustrative GC-MS Parameters for Analysis of Chlorinated Benzenes

| Parameter | Typical Setting for Chlorinated Benzenes |

|---|---|

| Column | Rtx-624 (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent oup.com |

| Carrier Gas | Helium or Hydrogen peakscientific.com |

| Injection Mode | Splitless |

| Temperature Program | Initial 40°C, ramp to 280°C |

| MS Detection | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) oup.compeakscientific.com |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for monitoring the progress of chemical reactions involving this compound. It is well-suited for analyzing samples that may not be volatile enough for GC or that could thermally degrade in a hot GC injector. researchgate.net

Reversed-phase HPLC is the most common mode for this application. sielc.comjocpr.com A nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. jocpr.comsielc.com For compounds like this compound and related benzyl (B1604629) chlorides, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is typically effective. sielc.comresearchgate.net The addition of a small amount of acid, like phosphoric acid, can sometimes improve peak shape. sielc.comsielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. jocpr.comresearchgate.net A photodiode array (PDA) detector can be particularly advantageous as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.net This setup allows for the simultaneous monitoring of the disappearance of reactants and the appearance of products in a reaction mixture, providing valuable kinetic data.

Table 2: Example HPLC Conditions for Analysis of Chlorinated Aromatic Compounds

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 3.5 µm particle size) jocpr.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sielc.comresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min jocpr.com |

| Detection | UV at 215-220 nm or Diode Array Detector (DAD) jocpr.comresearchgate.net |

| Column Temperature | Ambient or slightly elevated (e.g., 25°C) jocpr.com |

Spectroscopic Quantification Methods (e.g., UV-Vis, FTIR for specific research applications)

Spectroscopic techniques are invaluable for the structural characterization and quantification of this compound in research settings.

UV-Visible (UV-Vis) Spectroscopy : This technique is based on the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions. nih.gov Aromatic compounds like this compound exhibit characteristic UV absorption due to the π-electrons in the benzene ring. While UV-Vis spectroscopy is less selective than chromatographic methods, it can be a simple and rapid tool for quantitative analysis when the sample matrix is well-defined, such as in reaction monitoring where the spectra of reactants and products are distinct.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of this compound would show characteristic peaks corresponding to C-Cl stretching vibrations on the aromatic ring, C-H stretching of the chloromethyl group, and aromatic C=C ring stretches. High-resolution FTIR, potentially using synchrotron radiation, can provide detailed rotational-vibrational data for structural analysis in fundamental research. ethz.ch While quantification is possible, FTIR is more commonly used for qualitative identification and structural confirmation. A KBr wafer is a common technique for sample presentation. nih.gov

Development of Specialized Sensors for Academic Study (e.g., electrochemical sensors for chemical transformations)

For specialized academic research, the development of sensors for real-time monitoring of chemical transformations offers significant advantages. Electrochemical sensors, in particular, represent a promising area of study for chlorinated aromatic compounds. nih.govnih.gov

These sensors typically operate by measuring a change in electrical current or potential resulting from the oxidation or reduction of the target analyte at an electrode surface. wiley.com For instance, an electrochemical DNA biosensor has been proposed for the screening of chlorinated benzenes, where the interaction of the compound with DNA immobilized on an electrode is measured. nih.gov Another approach involves fabricating chemically modified electrodes, for example, using glassy carbon electrodes modified with nanocomposites, to enhance the sensitivity and selectivity towards a specific analyte. nih.gov

In a research context, such sensors could be designed to track the concentration of this compound during a reaction, such as a nucleophilic substitution at the chloromethyl group. This would involve monitoring the disappearance of the starting material or the appearance of a product in real-time without the need for sample extraction and chromatographic analysis. youtube.comyoutube.com The development of these sensors is a field of active research, aiming to create tools that are not only sensitive and selective but also cost-effective and user-friendly. wiley.com

Isotope Ratio Mass Spectrometry for Mechanistic Tracing

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to trace the origins and investigate the transformation pathways of organic contaminants. nih.govresearchgate.net This technique precisely measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl, ²H/¹H) within a specific compound. copernicus.org When a chemical reaction occurs, molecules containing the lighter isotope tend to react slightly faster than those with the heavier isotope, a phenomenon known as the kinetic isotope effect (KIE). This leads to a change in the isotopic ratio of the remaining reactant pool, which can be measured by Isotope Ratio Mass Spectrometry (IRMS), often coupled with a gas chromatograph (GC-IRMS). mdpi.com

In the context of this compound research, CSIA can provide profound insights into reaction mechanisms. For example, by tracking changes in the carbon (δ¹³C) and chlorine (δ³⁷Cl) isotope ratios during a degradation or substitution reaction, researchers can distinguish between different reaction pathways. rsc.org A significant change in the chlorine isotope ratio would suggest that the C-Cl bond is broken in the rate-determining step of the reaction. mdpi.com Similarly, analyzing the hydrogen isotope ratio (δ²H) of the chloromethyl group could reveal details about reactions involving this specific part of the molecule. copernicus.org

Studies on other chlorinated benzenes have successfully used CSIA to demonstrate in-situ biodegradation and differentiate between various degradation mechanisms. nih.govmdpi.comresearchgate.net The application of multi-element isotope analysis (e.g., C and Cl) provides even stronger constraints on mechanistic interpretations. rsc.orgresearchgate.net

Derivatization Techniques for Enhanced Analytical Detection and Separation in Research

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. libretexts.org In gas chromatography, derivatization is often used to increase the volatility and thermal stability of polar compounds or to enhance the response of a specific detector. gcms.cz

While this compound is sufficiently volatile for direct GC analysis, its chloromethyl group (-CH₂Cl) is a reactive site that can be targeted for specific research applications. For example, in studies involving complex biological or environmental matrices, derivatization could be used to improve separation from interfering compounds or to introduce a fluorescent tag for highly sensitive detection by HPLC with a fluorescence detector. researchgate.net

Common derivatization strategies that could be adapted for research on this compound include:

Alkylation/Esterification : The chloromethyl group can act as an alkylating agent. It could be reacted with a carboxylic acid or a phenol (B47542) to form an ester or ether, respectively. libretexts.orggcms.cz This could be useful for confirming the identity of the chloromethyl group or for creating a derivative with different chromatographic properties.

Acylation : While less common for this specific functional group, reagents could potentially be used to substitute the chlorine.

Silylation : This is a common technique for derivatizing active hydrogen groups like alcohols and amines by replacing them with a silyl (B83357) group. libretexts.org It is generally not directly applicable to the chloromethyl group itself but might be used in a reaction sequence where the chloromethyl group is first converted to a hydroxyl group.

For instance, reacting this compound with a reagent like 4-nitrophenyl-piperazine (4-NPP) could yield a derivative with strong UV absorbance, enhancing detection limits in HPLC-UV analysis, a technique applied to other benzyl halides. researchgate.net Another approach involves using reagents that introduce a fluorophore, such as dansyl chloride, enabling highly sensitive fluorescence detection. libretexts.org These techniques are powerful tools in academic research for trace-level analysis and for developing highly specific analytical methods. researchgate.net

Historical Perspective and Evolution of Research

Early Discoveries and Seminal Contributions

The history of pentachloro(chloromethyl)benzene is intrinsically linked to the broader development of chlorination and chloromethylation reactions in organic chemistry. While specific early discoveries of this exact compound are not extensively documented in readily available literature, its origins can be traced back to the foundational work on chlorination of aromatic compounds and the subsequent development of methods to introduce a chloromethyl group onto a benzene (B151609) ring.

A pivotal moment in this context was the discovery of the Blanc chloromethylation reaction in 1923 by Gustave Louis Blanc. wikipedia.orglibretexts.orgyoutube.com This reaction involves the treatment of aromatic rings with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride, to form chloromethyl arenes. wikipedia.orglibretexts.orgyoutube.com This discovery was a significant step forward, providing a general method for the chloromethylation of aromatic compounds. Although initially reported by Grassi-Cristaldi and Maselli in 1898, it was Blanc who extensively developed the reaction. jk-sci.com

The industrial production of related polychlorinated compounds, such as polychlorinated biphenyls (PCBs), began in the late 1920s and early 1930s. nih.govresearchgate.nettriumvirate.com While not the same as this compound, the rise of PCBs for various industrial applications, including as dielectric fluids and fire retardants, spurred broader interest and research into the synthesis and properties of polychlorinated aromatic hydrocarbons. nih.govtriumvirate.comebsco.com This industrial context likely provided the impetus for exploring the synthesis of a wide array of chlorinated benzene derivatives.

Evolution of Synthetic Strategies and Mechanistic Understanding

The primary synthetic route to this compound and other chloromethylated aromatics has been the Blanc chloromethylation and its variations. The reaction mechanism is analogous to a Friedel-Crafts acylation, where formaldehyde is activated by a Lewis acid to form an electrophilic species that then attacks the aromatic ring. alfa-chemistry.com The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding chloride. wikipedia.orglibretexts.orgyoutube.com

Over the years, research has focused on optimizing this reaction and understanding its nuances. Key developments include:

Catalyst Systems: While zinc chloride is the most common catalyst, other Lewis acids like aluminum chloride and tin(IV) chloride have also been employed. dur.ac.uk In some cases, for highly activated aromatic rings, no catalyst is necessary. dur.ac.uk

Alternative Reagents: Instead of formaldehyde and HCl, chloromethyl ethers like bis(chloromethyl) ether and chloromethyl methyl ether can be used as the chloromethylating agent. wikipedia.orglibretexts.orgalfa-chemistry.com This approach is utilized in the production of ion-exchange and Merrifield resins. wikipedia.org

Reaction Conditions for Deactivated Substrates: For deactivated aromatic rings, which are less reactive, modified conditions using chloromethyl methyl ether in the presence of sulfuric acid have been developed. wikipedia.org Another method for deactivated compounds involves using paraformaldehyde and chlorosulfonic acid in concentrated sulfuric acid. dur.ac.uk

Phase Transfer Catalysis: More recent developments have explored the use of phase transfer catalysis to carry out chloromethylation in aqueous media, offering a more convenient and potentially more environmentally friendly approach. researchgate.net

The precise nature of the electrophilic species in the Blanc reaction has been a subject of study. Possibilities include a protonated formaldehyde, a (chloromethyl)oxonium cation, or a chlorocarbenium cation, the formation of which may be facilitated by the Lewis acid catalyst. wikipedia.orgyoutube.com

Key Milestones in Applications Development

The applications of this compound have been more limited compared to other large-scale industrial chemicals, primarily due to concerns about its potential toxicity and environmental persistence. ontosight.ai It has primarily served as an intermediate in the synthesis of other organic compounds. ontosight.ai

A significant area of application for related chloromethylated aromatic compounds, such as bis(chloromethyl)benzene, is in the synthesis of polymers. jlu.edu.cn For instance, 1,4-bis(chloromethyl)benzene (B146612) is a key intermediate in the production of poly(p-phenylene vinylene) (PPV) and its derivatives, which are materials of interest for their electroluminescent properties. jlu.edu.cn

While direct applications of this compound are not widely commercialized, the broader class of chloromethylated aromatics has found utility in various sectors:

Pesticides and Pharmaceuticals: Chloromethylated intermediates are used in the synthesis of some pesticides and pharmaceuticals. ontosight.ai

Dyes and Pigments: They serve as precursors in the manufacturing of certain dyes. jk-sci.commdpi.com

Rubber Chemicals: These compounds are used in the production of chemicals for the rubber industry. wikipedia.org

It is important to note that the development of applications for many highly chlorinated compounds has been curtailed due to increasing awareness and regulation concerning their environmental and health impacts. ontosight.aiwikipedia.org

Interactive Data Table: Evolution of Chloromethylation Techniques

| Method | Reagents | Catalyst | Substrate Scope | Key Features |

| Blanc Reaction | Formaldehyde, HCl | Lewis Acid (e.g., ZnCl₂) | Activated and moderately deactivated aromatics | The classical and most widely used method. wikipedia.orglibretexts.orgyoutube.com |

| Chloromethyl Ether Method | Chloromethyl methyl ether | Lewis Acid or strong acid | General | Avoids the in-situ generation of the electrophile. wikipedia.org |

| Sulfuric Acid Method | Paraformaldehyde, Chlorosulfonic Acid | H₂SO₄ | Deactivated aromatics | Harsher conditions required for less reactive substrates. dur.ac.uk |

| Phase Transfer Catalysis | Formaldehyde, HCl | Phase Transfer Catalyst (e.g., PEG) | Aromatic hydrocarbons | Allows the reaction to be carried out in aqueous media. researchgate.net |

Emerging Research Frontiers and Future Directions

Exploration of Novel Catalytic Approaches for Synthesis and Transformation

The traditional synthesis of chlorinated aromatic hydrocarbons often involves harsh conditions and the use of hazardous reagents. mdpi.com Consequently, a significant area of research is the development of novel catalytic systems that offer milder reaction conditions, higher selectivity, and improved sustainability.

One promising avenue is the use of phase transfer catalysis (PTC) . This technique has been shown to be effective in the synthesis of related compounds, such as 3-(phenylmethoxy)phenol from resorcinol (B1680541) and benzyl (B1604629) chloride. researchgate.net L-L-L (liquid-liquid-liquid) PTC, in particular, offers advantages like catalyst recovery and reuse, which minimizes waste and improves the economic viability of the process. researchgate.net The catalyst-rich middle phase in L-L-L PTC can intensify reaction rates significantly. researchgate.net

Researchers are also exploring the use of ionic liquids as catalysts. For instance, the synthesis of 1,4-bis(chloromethyl)benzene (B146612) has been achieved using an ionic liquid catalyst under LED light irradiation, resulting in high conversion rates and product purity without the need for a solvent. google.com This approach is suitable for industrial-scale production due to its efficiency and low cost. google.com

Furthermore, visible-light-driven, metal-free synthesis is gaining traction as a greener alternative. mdpi.com Although challenges remain in achieving high yields and selectivity, this method avoids the use of toxic and expensive metal catalysts. mdpi.com Copper-catalyzed reactions and the use of radical initiators like N-hydroxyphthalimide (NHPI) are also being investigated to improve the efficiency of benzyl chlorination. mdpi.com

These novel catalytic approaches are summarized in the table below:

| Catalytic Approach | Key Features | Potential Advantages |

| Phase Transfer Catalysis (PTC) | Use of a transfer agent to facilitate reaction between immiscible reactants. researchgate.net | Catalyst recovery, waste reduction, improved selectivity, and profitability. researchgate.net |

| Ionic Liquid Catalysis | Utilization of ionic liquids as both solvent and catalyst. google.com | High conversion rate, high product purity, solvent-free reaction, and low cost. google.com |

| Visible-Light-Driven Synthesis | Use of visible light to initiate reactions without metal catalysts. mdpi.com | Avoids toxic metal catalysts, potentially more sustainable. mdpi.com |

| Copper-Catalyzed Chlorination | Employs copper catalysts to achieve site selectivity. mdpi.com | Potential for high selectivity in chlorination. mdpi.com |

Design of Advanced Functional Materials Based on Pentachloro(chloromethyl)benzene Derivatives

The unique chemical structure of this compound makes it a valuable building block for the creation of advanced functional materials. These materials can be tailored for a wide range of applications, from electronics to biotechnology.

One area of interest is the development of multifunctional nanoplatforms . For example, researchers have created nanosonosensitizers for medical applications by linking therapeutic agents to specifically designed organic molecules. researchgate.net The principles behind these designs could be adapted to create novel materials from this compound derivatives.

Another promising direction is the synthesis of proton exchange membranes (PEMs) for use in electrochemical energy technologies. researchgate.net By incorporating functional groups derived from this compound into polymer backbones, it may be possible to create PEMs with enhanced stability and conductivity. researchgate.net

The development of hybrid cell membrane vesicles for targeted drug delivery is also an active area of research. researchgate.net These systems combine the properties of different cell types to create highly specific and effective therapeutic platforms. researchgate.net this compound derivatives could potentially be used to modify the surface of these vesicles, enhancing their stability and targeting capabilities.

Unresolved Questions in Reactivity and Mechanistic Chemistry

Despite decades of research, there are still unresolved questions regarding the reactivity and reaction mechanisms of chlorinated aromatic compounds like this compound. A deeper understanding of these fundamental aspects is crucial for optimizing existing synthetic routes and designing new, more efficient processes.

One key question revolves around the precise role of catalysts in chlorination reactions. For example, while it is known that ferric chloride is an effective catalyst for the chlorination of benzene (B151609), the exact nature of the active catalytic species is still a subject of debate. epa.gov Some studies suggest that a monocomplex of ferric chloride and water is the true catalyst. epa.gov

Another area of uncertainty is the relative reactivity of different halogenated compounds in electrophilic aromatic substitution reactions. For instance, the observation that chlorobenzene (B131634) is more reactive than bromobenzene, while (bromomethyl)benzene is more reactive than (chloromethyl)benzene, highlights the complex interplay of inductive and resonance effects that govern reactivity. pearson.com

Further research is also needed to fully understand the mechanisms of dechlorination . This is particularly important for the development of effective methods for treating waste streams containing chlorinated compounds. taylorfrancis.comwitpress.com Studies have shown that additives like γ-Al2O3 can significantly enhance dechlorination efficiency, but the precise chemical pathways involved are not yet fully elucidated. taylorfrancis.com

Integration with Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool for modern chemical research, offering powerful methods for predicting molecular properties and reaction outcomes. The integration of these techniques with experimental studies is accelerating the pace of discovery in the field of chlorinated aromatic compounds.

Molecular modeling allows researchers to simulate the behavior of molecules at the atomic level, providing insights into their structure, stability, and reactivity. mdpi.com Techniques like Density Functional Theory (DFT) can be used to calculate the optimized geometry and energy of chemical compounds, helping to identify the most stable conformations and predict their chemical behavior. mdpi.comsiftdesk.org

Computational simulations can also be used to study reaction dynamics. For example, non-equilibrium molecular dynamics (NAMD) simulations can be employed to investigate the photoisomerization of molecular motors, providing a detailed picture of the reaction pathway and the factors that control its efficiency. nih.gov

One of the key applications of computational chemistry in this area is the prediction of molecular properties . By calculating parameters such as molecular weight, optimized energy, and charge distribution, researchers can screen large numbers of virtual compounds and identify those with the most promising properties for a given application. mdpi.comwisc.edu This approach can significantly reduce the time and cost associated with experimental synthesis and testing.

The table below highlights some of the key computational techniques and their applications in the study of this compound and related compounds.

| Computational Technique | Application |

| Molecular Modeling | Predicting molecular structure, stability, and reactivity. mdpi.com |

| Density Functional Theory (DFT) | Calculating optimized geometry and energy. mdpi.comsiftdesk.org |

| Non-equilibrium Molecular Dynamics (NAMD) | Simulating reaction dynamics and pathways. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. |

Sustainable Synthesis and Valorization Strategies (e.g., waste reduction in chlorination processes)